Product packaging for 1,1,3,3-Tetraphenyl-2-indanone(Cat. No.:CAS No. 20396-40-1)

1,1,3,3-Tetraphenyl-2-indanone

Cat. No.: B14170327
CAS No.: 20396-40-1
M. Wt: 436.5 g/mol
InChI Key: DJULRMDLUQYRLK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraphenyl-2-indanone is a high-purity organic compound offered for research and development applications. Indanones are recognized as privileged scaffolds in medicinal chemistry and material science due to their versatile chemical structure . This specific tetraphenyl-substituted derivative is of significant interest in synthetic organic chemistry, where it can serve as a key precursor or intermediate for the construction of more complex molecular architectures . Researchers value indanone cores for their utility in developing novel substances with potential biological activity and for applications in organic electronics . The structural motif of this compound presents multiple sites for further chemical modification, making it a valuable building block for exploring structure-activity relationships and new functional materials. Researchers are advised to consult the primary scientific literature for detailed synthetic protocols and specific applications relevant to their projects. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H24O B14170327 1,1,3,3-Tetraphenyl-2-indanone CAS No. 20396-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20396-40-1

Molecular Formula

C33H24O

Molecular Weight

436.5 g/mol

IUPAC Name

1,1,3,3-tetraphenylinden-2-one

InChI

InChI=1S/C33H24O/c34-31-32(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)33(31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H

InChI Key

DJULRMDLUQYRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Reaction Mechanisms and Pathways Involving 1,1,3,3 Tetraphenyl 2 Indanone Analogues

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are powerful tools in organic synthesis, allowing for the construction of complex molecular frameworks from simpler precursors. In the context of indanone chemistry, these reactions often involve the migration of functional groups, leading to novel ring systems and substituted products.

A notable intramolecular rearrangement has been observed in spiro donor-acceptor cyclopropanes (DACs) that are derived from 1-indanone (B140024) and 1,3-indanedione moieties. nih.govacs.orgacs.org Typically, rearrangements in DACs involve 1,3- or 1,4-migrations of a cationic carbon atom. acs.org However, when treated with titanium(IV) chloride, these spiro DACs undergo a rare 1,2-aroyl migration. acs.orgacs.org

The proposed mechanism for this transformation begins with the formation of a 1,3-dipolar intermediate from the cyclopropane (B1198618) ring. nih.govacs.org This is followed by the cleavage of the aroyl group and its subsequent migration to the adjacent carbon atom. nih.govacs.org This ring-expansion process ultimately yields 1,4-naphthoquinones and α-naphthols. nih.govacs.orgacs.org This reaction is significant as it involves the breaking and reforming of a carbon-carbon bond between adjacent ring carbons, a process that is not commonly observed in the chemistry of donor-acceptor cyclopropanes. acs.org

Starting MaterialReagentProduct(s)Key Transformation
Spiro donor-acceptor cyclopropanes from 1-indanoneTitanium(IV) chlorideα-Naphthols1,2-Aroyl migration, Ring expansion
Spiro donor-acceptor cyclopropanes from 1,3-indanedioneTitanium(IV) chloride1,4-Naphthoquinones1,2-Aroyl migration, Ring expansion

Cyclization Mechanisms in Indanone Formation

Cyclization reactions are fundamental to the synthesis of the indanone core. Various methodologies, often employing transition metals or acid catalysis, have been developed to facilitate the formation of the five-membered ring fused to a benzene (B151609) ring.

Transition metals play a pivotal role in the synthesis of indanones through various catalytic cycles. researchgate.net One such method is the carbonylative cyclization of carboxylic acid esters, which has been achieved using a combination of lithium, nickel, and palladium catalysts. beilstein-journals.orgnih.gov This reaction proceeds under a carbon monoxide atmosphere and leads to the formation of 1-indanones. beilstein-journals.orgnih.gov

Rhodium-catalyzed reactions have also been employed in the synthesis of indanones and indenones from alkynes and arylboroxines under a carbon monoxide atmosphere. iyte.edu.tr Furthermore, rhodium(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates provide an efficient route to indanone derivatives under mild conditions. researchgate.net In this process, the sulfoxonium ylide acts as a traceless directing group and an internal oxidant. researchgate.net

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another effective method for preparing indanones. organic-chemistry.org The versatility of transition metal catalysis allows for a broad substrate scope and the synthesis of a wide array of substituted indanone derivatives. researchgate.net

The reductive Heck reaction offers a powerful method for the synthesis of chiral 3-substituted indanones. nih.govresearchgate.net This reaction typically involves the interception of an alkylpalladium(II) intermediate with a hydride source, commonly a formate. nih.gov The choice of base can influence the reaction outcome, leading to either enantiomerically enriched 3-substituted indanones or α-exo-methylene indanones. researchgate.net

The general mechanism for the reductive Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of an alkene. The resulting alkylpalladium(II) intermediate is then trapped by a reducing agent, leading to the formation of a new C-H bond and regeneration of the Pd(0) catalyst. nih.gov The nature of the reducing agent and the solvent system can significantly influence the reaction pathway. uva.nl For instance, in the presence of a protic solvent, the reaction may proceed through protonation of the palladium-alkyl species. uva.nl In contrast, in the absence of a proton source, the mechanism may involve the insertion of the reductant followed by reductive elimination. uva.nl

Reaction TypeCatalystKey IntermediateOutcome
Enantioselective Reductive HeckPalladiumAlkylpalladium(II)Chiral 3-substituted indanones

The Nazarov cyclization is a widely utilized method for the synthesis of indanones, often starting from chalcones (1,3-diaryl-2-propen-1-ones). beilstein-journals.orgresearchgate.net This reaction is typically acid-catalyzed, with reagents such as trifluoroacetic acid (TFA) or superacids promoting the cyclization. beilstein-journals.orgresearchgate.net Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times. beilstein-journals.orgresearchgate.net

The mechanism of the Nazarov cyclization involves the protonation of the chalcone (B49325) to form a pentadienyl cation. This is followed by a 4π-electrocyclic ring closure to form a cyclopentenyl cation, which then undergoes elimination of a proton to yield the indanone product. d-nb.info The regioselectivity of the cyclization can be influenced by the reaction conditions, such as the concentration of polyphosphoric acid (PPA), which can direct the formation of different regioisomers. d-nb.info

More recently, dicationic iridium(III) complexes have been used to catalyze the Nazarov cyclization for the synthesis of functionalized 1-indanones. beilstein-journals.org This method is particularly effective for substrates bearing electron-withdrawing groups. beilstein-journals.org

Friedel-Crafts cyclialkylation is a classic method for the synthesis of indanones, involving the intramolecular alkylation of an aromatic ring. beilstein-journals.orgresearchgate.net This reaction is typically catalyzed by Brønsted or Lewis acids, such as sulfuric acid, polyphosphoric acid (PPA), or aluminum chloride. researchgate.netpressbooks.pub

The mechanism proceeds through the formation of a carbocation intermediate from an alcohol or alkene precursor. researchgate.netpressbooks.pub This carbocation then acts as an electrophile, attacking the electron-rich aromatic ring to form the fused five-membered ring of the indanone system. pressbooks.pubyoutube.com A plausible carbocationic mechanism is often proposed to account for the observed products. researchgate.net

A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts. youtube.commasterorganicchemistry.comwiley-vch.de This can sometimes lead to the formation of unexpected products. youtube.com The reaction works well for generating secondary and tertiary carbocations, while primary carbocations are less stable and may react through a complex with the Lewis acid. pressbooks.pub

ReactionCatalystIntermediateKey Features
Friedel-Crafts CyclialkylationBrønsted or Lewis AcidsCarbocationPotential for carbocation rearrangements

Hexadehydro-Diels–Alder (HDDA) Reactions Leading to Indanones

The general mechanism proceeds via the thermal cycloisomerization of a substrate, often a triyne, containing both the diyne and the diynophile moieties. wisc.edu This step is typically highly exergonic, with calculations showing the conversion to be exothermic by approximately 50 kcal/mol. wisc.edu The resulting benzyne (B1209423) is a versatile intermediate that can be trapped by a wide array of nucleophiles or π-systems. wisc.eduscispace.com

This methodology has been successfully applied to the synthesis of indenone frameworks. In one example, a triyne substrate is heated to induce the HDDA cascade, forming a fused bicyclic benzyne derivative. scispace.com This benzyne is then trapped intramolecularly to construct the five-membered ring of the indanone system. For instance, Hoye et al. demonstrated the synthesis of a 1-indenone derivative via an HDDA reaction where the benzyne intermediate is generated and subsequently undergoes cyclization. beilstein-journals.org The versatility of the trapping reaction allows for the incorporation of various functional groups and the construction of polycyclic systems in a single operation. wikipedia.orgscispace.com The domino HDDA reaction, where a polyyne substrate undergoes multiple sequential [4+2] cycloadditions, further expands the synthetic utility of this pathway for creating highly fused polycyclic aromatic compounds. wikipedia.org

Photochemical Reaction Pathways

Mechanistic Investigations of Photochemical Cyclizations

Photochemical reactions provide key pathways for the synthesis and transformation of indanone analogues. One significant mechanism involves the photodecomposition of substituted 2-indanones. For example, laser excitation of 1,1,3,3-tetramethyl-2-indanone, an analogue of the title compound, leads to the elimination of carbon monoxide (CO) and the formation of an ortho-xylylene intermediate. iupac.org This process generates a biradical species that is equivalent to the triplet state of the corresponding xylylene. iupac.org

Another important photochemical route to 1-indanones starts from ortho-substituted aromatic ketones. acs.org The mechanism involves several steps:

n–π Excitation: Irradiation of the ketone promotes an electron from a non-bonding (n) orbital to an anti-bonding (π) orbital.

1,5-Hydrogen Migration : The excited ketone undergoes a 1,5-hydrogen migration from the ortho-alkyl substituent to the carbonyl oxygen, forming a 1,4-diradical. This is analogous to the well-known Norrish Type II reaction. beilstein-journals.orgiupac.org

Elimination (Spin Center Shift) : The 1,4-diradical rapidly eliminates an acid (HX), where X is a suitable leaving group, to produce a 1,5-diradical. acs.org

Cyclization : Following intersystem crossing, the 1,5-diradical cyclizes to yield the final 1-indanone product. acs.org

This photochemical cyclization can be highly efficient, although byproducts such as benzo[c]furans may also be formed depending on the substituents and solvent conditions. acs.org Quantum chemical calculations and kinetic measurements have been used to elucidate the finer details of this reaction mechanism. acs.org

Key Steps in Photochemical Indanone Synthesis from o-Alkyl Ketones acs.org
StepProcessIntermediate FormedKey Feature
1n–π* ExcitationExcited KetoneInitial photoactivation of the carbonyl group.
21,5-Hydrogen Migration1,4-DiradicalFormation of a biradical through intramolecular H-abstraction.
3Acid Elimination1,5-DiradicalRapid "spin center shift" process.
4Cyclization1-IndanoneRing closure to form the final bicyclic ketone.

Electron-Transfer Processes in Photooxygenation of Tetraphenyl Systems

The photooxygenation of tetraphenyl-substituted compounds can proceed through electron-transfer (Type I) or singlet oxygen (Type II) mechanisms. acs.orgunina.it In systems analogous to tetraphenyl-indanone, the electron-transfer pathway is particularly relevant due to the potential for the tetraphenyl moiety to act as an electron donor.

The Type I mechanism is initiated by the photoexcitation of a sensitizer (B1316253) or the substrate itself. acs.orgunina.it For electron-rich species like many tetraphenyl systems, the excited state can donate an electron to ground-state triplet oxygen (³O₂), forming a substrate radical cation and a superoxide (B77818) radical anion (O₂•⁻). acs.orgoup.com This process is especially favored in polar solvents. oup.com

A key example is the photoinduced electron transfer from tetraphenyl-substituted 1,2-digermacyclohexa-3,5-dienes to C₆₀ (fullerene). oup.com Upon laser flash photolysis, the triplet state of C₆₀ is formed, which then acts as an electron acceptor. Electron transfer from the tetraphenyl-containing compound to the excited C₆₀ generates the radical cation of the substrate and the radical anion of C₆₀. oup.com The resulting substrate radical cation is highly reactive and can subsequently react with triplet oxygen, leading to oxygenated products. oup.com

Excitation : Substrate → Substrate*

Electron Transfer : Substrate* + ³O₂ → [Substrate•⁺ O₂•⁻]

Reaction : The radical cation (Substrate•⁺) undergoes further reactions, such as oxidation or rearrangement, to form the final products. acs.orgoup.com

The competition between the electron-transfer and singlet-oxygen pathways is dependent on factors such as the substrate's ionization potential, solvent polarity, and the specific photosensitizer used. mdpi.com

Electrochemical Reaction Mechanisms

Anodic Fluorination Mechanisms of Indanones and Indandiones

Electrochemical methods offer a direct route for the selective fluorination of indanone and indandione systems. The anodic fluorination of 1-indanone, 2-indanone, and 1,3-indandione (B147059) has been investigated, typically using an ionic liquid medium such as triethylamine (B128534) tetrafluoride (Et₃N·4HF). csircentral.netcecri.res.in

The mechanism for direct anodic fluorination is believed to initiate with a one-electron transfer from the substrate at the anode surface to generate a radical cation. beilstein-journals.org This is followed by the capture of a fluoride (B91410) ion (F⁻) from the electrolyte to form a fluoro radical intermediate. A second oxidation step then produces a cationic intermediate, which eliminates a proton to yield the monofluorinated product. beilstein-journals.org

The general pathway can be depicted as:

Oxidation : Substrate - e⁻ → [Substrate]•⁺ (Radical cation formation)

Fluoride Attack : [Substrate]•⁺ + F⁻ → [Substrate-F]• (Fluoro radical formation)

Second Oxidation : [Substrate-F]• - e⁻ → [Substrate-F]⁺ (Cation formation)

Deprotonation : [Substrate-F]⁺ - H⁺ → Product (Monofluorinated indanone)

Studies have shown that product selectivity is highly dependent on the electrochemical conditions. csircentral.netcecri.res.in For instance, potentiostatic (constant potential) electrolysis often provides higher selectivity for the desired monofluorinated product compared to galvanostatic (constant current) conditions. csircentral.net This is attributed to the prevention of over-oxidation products under potential control. csircentral.net The adsorption of the substrate, intermediates, or products onto the electrode surface also plays a significant role in the reaction's yield and selectivity. csircentral.netcecri.res.in For example, 2-indanone, which exhibits weak adsorption, yields 1-fluoro-2-indanone with high selectivity under both galvanostatic and potentiostatic conditions, whereas 1,3-indandione shows strong adsorption effects and lower selectivity, particularly under galvanostatic control. csircentral.net

Comparison of Anodic Fluorination Conditions for Indanones csircentral.net
SubstrateElectrochemical ConditionObserved AdsorptionSelectivity for Monofluorination
2-IndanoneGalvanostaticWeakHigh
PotentiostaticWeakHigh
1,3-IndandioneGalvanostaticStrongLow
PotentiostaticStrong~70%

Redox-Induced Transformations in Structurally Related Fused Aromatic Systems

The redox behavior of fused aromatic systems structurally related to indanones can induce profound transformations in their structure and reactivity. Electrochemical and chemical redox processes can generate radical ions or dications, which exhibit unique chemical properties. chinesechemsoc.org

One key concept is redox-induced aromatic substitution (RIAS), where the oxidation of a functionalized aromatic compound leads to an "umpolung" or reversal of its innate reactivity. researchgate.net For example, in certain guanidino-functionalized aromatics, oxidation transforms the normally nucleophilic guanidine (B92328) group into an electrophile, enabling substitution reactions with other nucleophiles. researchgate.net

In fused polycyclic aromatic systems, redox events can trigger changes between aromatic and antiaromatic states. For instance, a β-tetracyano-21,23-dithiaporphyrin undergoes a facile, reversible, two-electron reduction that converts the 18π aromatic porphyrin into a 20π antiaromatic isophlorin. researchgate.net Similarly, the stepwise chemical oxidation of fused azacorannulene dimers has been shown to generate stable radical cations and dications, allowing for an investigation into the aromaticity of these charged species. chinesechemsoc.org

The electrochemical oxidation of polybenzofulvene derivatives bearing thiophene (B33073) side chains demonstrates another type of redox-induced transformation. scispace.com The oxidation process leads to the dimerization of the terminal thiophene units, resulting in the formation of a cross-linked, conductive polymer film on the electrode surface. scispace.com These examples highlight that for fused aromatic systems, redox stimuli can be used to controllably alter electronic structure, switch aromaticity, and trigger bond-forming reactions, representing a powerful tool for designing advanced materials and synthetic pathways.

Computational Elucidation of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the fleeting transition states involved is a cornerstone of modern organic chemistry. For complex molecular architectures like the analogues of 1,1,3,3-tetraphenyl-2-indanone, experimental elucidation alone can be challenging. Computational chemistry has emerged as a powerful and indispensable tool to bridge these gaps, providing detailed, molecular-level insights that complement experimental findings. nih.gov Through the application of quantum chemical calculations, researchers can map out entire potential energy surfaces of a reaction, identify the structures of transient intermediates and transition states, and calculate the energy barriers that govern reaction rates and selectivity. scielo.br

At the forefront of these computational methods is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for systems of this size. researchgate.net High-level composite methods, such as the Gaussian-3 (G3) theory using MP2 and B3LYP methods (G3(MP2)//B3LYP), are also employed to achieve high accuracy in thermochemical data, like enthalpies of formation. mdpi.com These calculations are typically performed using software packages like Gaussian. nih.gov

A key application of these computational methods is the rationalization of substituent effects on the stability and reactivity of the indanone core. For instance, a synergistic experimental and computational study on methyl- and methoxy-substituted indanones has quantified the energetic impact of these groups. The presence of a methoxy (B1213986) group was found to decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, while a methyl group contributes to a decrease of about 35 kJ·mol⁻¹. mdpi.com Such studies provide a quantitative understanding of how electronic effects influence the thermodynamics of indanone derivatives.

The table below presents a comparison of experimentally determined and computationally derived gas-phase standard molar enthalpies of formation (ΔfH°m(g)) for several indanone analogues, showcasing the strong agreement between the two approaches. mdpi.com

CompoundExperimental ΔfH°m(g) (kJ·mol⁻¹)Computed G3(MP2)//B3LYP ΔfH°m(g) (kJ·mol⁻¹)
4-Methyl-1-indanone-86.9 ± 3.4-85.2
5-Methyl-1-indanone-85.1 ± 3.3-84.2
4-Methoxy-1-indanone-244.6 ± 2.9-245.9
5-Methoxy-1-indanone-244.7 ± 2.8-244.9
6-Methoxy-1-indanone-242.0 ± 2.9-241.9

Data sourced from a synergistic experimental and computational study on substituted indanones. mdpi.com

Beyond thermodynamics, computational chemistry is instrumental in mapping reaction pathways and identifying the structures of transition states. For example, in exploring the regioselectivity of reactions, calculations can determine the activation energies for different potential pathways. The pathway with the lower activation barrier is predicted to be the major one observed experimentally. scielo.br This has been applied to understand the N-ethylation of a carboxamide, where computation correctly predicted the more reactive site by calculating the activation energies for ethylation at two different nitrogen atoms. scielo.br The computed activation energies were 9.5 kcal mol⁻¹ for N³'-ethylation and 11.4 kcal mol⁻¹ for N¹-ethylation, explaining the experimental observation of the N³'-ethylated product. scielo.br

The geometry of a calculated transition state provides a snapshot of the bond-forming and bond-breaking processes. Analysis of bond lengths and angles in the transition state structure can reveal whether a mechanism is concerted (all bonds change in a single step) or stepwise, and whether it is synchronous (bonds form/break to a similar extent) or asynchronous. researchgate.net For a typical 1,3-dipolar cycloaddition, different levels of theory (like B3LYP and MP2) can be used to calculate the geometry of the transition state, with methods like B3LYP often reproducing reference values well. researchgate.net

The table below illustrates key parameters calculated for a cycloaddition reaction, demonstrating the type of detailed geometric and energetic information that can be obtained.

ParameterValueDescription
Activation Energy (Ea)14.6 kcal mol⁻¹The energy barrier for the stereocontrolling step, predicting high enantiomeric excess. scielo.br
Reaction Enthalpy (ΔH)-90 kcal mol⁻¹The overall exothermicity calculated for a multi-step reaction involving ethylene. acs.org
C-C bond formationAsynchronousIn the transition state of a [3+2] cycloaddition, the two new C-C bonds do not form to the same extent simultaneously. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 1,1,3,3-Tetraphenyl-2-indanone.

Proton (¹H) NMR Studies

Proton NMR studies are essential for identifying the hydrogen environments within the molecule. While specific peak assignments for this compound are not extensively detailed in the provided search results, related indanone structures offer insights into expected spectral regions. For instance, in similar indanone derivatives, aromatic protons typically appear as multiplets in the range of δ 7.1-7.8 ppm. semanticscholar.org The methylene (B1212753) protons in the indanone core also give characteristic signals. semanticscholar.org

Carbon-13 (¹³C) NMR and DEPT Analysis

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons and carbons. For example, HMQC can link proton signals to their directly attached carbons, while HMBC reveals longer-range couplings (2-3 bonds), helping to piece together the molecular puzzle. mdpi.com These techniques would be instrumental in definitively assigning the complex array of signals expected from the four phenyl rings and the indanone core of this compound.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. Fragmentation patterns, which involve the cleavage of specific bonds, can provide clues about the molecule's structure. For ketones, common fragmentation includes the loss of functional groups adjacent to the carbonyl group. arizona.edu In the case of this compound, characteristic fragments would likely arise from the loss of phenyl groups or cleavage of the indanone ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, typically appearing in the range of 1700-1750 cm⁻¹. semanticscholar.org For instance, a related indanone derivative shows a C=O stretch at 1750 cm⁻¹. semanticscholar.org Other characteristic absorptions would include C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹). semanticscholar.orgmdpi.com

Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbonyl (C=O) Stretch1700 - 1750
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600

X-ray Crystallography for Definitive Solid-State Structure Determination

No published single-crystal X-ray diffraction data for this compound was found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles, which are essential for a definitive solid-state structural elucidation, is not available.

Advanced Spectroscopic Techniques for Mechanistic Insights

Detailed investigations into the photochemical behavior of this compound using advanced spectroscopic techniques appear to be absent from the current body of scientific literature.

Laser Flash Photolysis for Transient Species Detection

No studies utilizing laser flash photolysis to investigate the formation, characterization, or kinetics of transient species derived from the photoexcitation of this compound have been reported.

Time-Resolved and Transient Absorption Spectroscopy in Photochemical Investigations

There are no available reports on the use of time-resolved or transient absorption spectroscopy to probe the excited states or photochemical reaction pathways of this compound. As such, data on the absorption spectra and lifetimes of any potential transient intermediates are unavailable.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and other key parameters.

Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.govmdpi.commdpi.com This approach is often favored for its balance of computational cost and accuracy. A typical DFT study would involve selecting a functional, such as B3LYP, which approximates the exchange-correlation energy—a key component of the total electronic energy. nih.govresearchgate.net Such calculations would yield the molecule's total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density, which are crucial for predicting chemical reactivity. nih.gov

Hartree-Fock and Post-Hartree-Fock Approaches

The Hartree-Fock (HF) method is another foundational quantum chemical approach that approximates the many-electron wavefunction as a single Slater determinant. researchgate.netresearchgate.net While computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of the results. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are built upon the HF solution to include electron correlation, offering higher accuracy at a greater computational expense. A comparative study using HF and post-HF methods on 1,1,3,3-Tetraphenyl-2-indanone could provide a deeper understanding of the role of electron correlation in its electronic structure.

Basis Set Selection and Convergence Studies

The choice of a basis set is critical in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. Basis sets range in size and complexity, from minimal sets like STO-3G to more extensive ones like the Pople-style 6-31G* or 6-311++G(d,p), and correlation-consistent basis sets (cc-pVDZ, cc-pVTZ). nih.govmdpi.com For a molecule like this compound, a basis set such as 6-31G* would typically be chosen for initial geometry optimizations and frequency calculations to balance accuracy and computational demand. nih.govresearchgate.net A convergence study, where calculations are repeated with increasingly larger basis sets, would be necessary to ensure that the calculated properties are stable and not an artifact of an incomplete basis set.

Molecular Geometry Optimization and Conformation Analysis

Molecular geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule. This procedure calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, corresponding to a stable conformation. For a sterically hindered molecule like this compound, with four phenyl groups, multiple local energy minima may exist. A thorough conformational analysis would be required to identify the global minimum energy structure, which represents the most stable arrangement of the molecule. This would involve systematically rotating the phenyl groups and the bonds within the indanone core to explore the potential energy landscape.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Vibrational Frequency Calculations for IR/Raman Spectra

Vibrational frequency calculations are a standard output of geometry optimization studies. ethz.chmdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes of the molecule. ethz.ch These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. nih.govresearchgate.net For this compound, this would allow for the assignment of specific vibrational modes to the stretching and bending of the carbonyl group (C=O), the C-C bonds of the phenyl rings, and the indanone skeleton. Comparing the calculated spectrum with an experimental one would be a powerful method for structural verification.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. nih.gov For this compound, quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), can provide highly accurate predictions of both ¹H and ¹³C NMR spectra. researchgate.net The standard approach involves the Gauge-Independent Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding constants for each nucleus. researchgate.net These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).

The process begins with the optimization of the 3D molecular geometry of this compound to find its lowest energy conformation. Subsequent GIAO calculations at a suitable level of theory (e.g., mPW1PW91/6-311+G(2d,p)) yield the shielding tensors. researchgate.net For complex molecules, it is often necessary to consider multiple low-energy conformers and calculate a Boltzmann-weighted average of their chemical shifts to achieve better agreement with experimental data. nih.gov The accuracy of these predictions can be further enhanced through empirical scaling or by leveraging machine learning models trained on large datasets of experimental and computed spectra. rsc.org

Below is a table of hypothetical predicted NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

¹³C NMR Predictions¹H NMR Predictions
Atom TypePredicted Shift (ppm)Atom TypePredicted Shift (ppm)
C=O (Indanone)~210.5Aromatic (Phenyl)7.10 - 7.40
Quaternary C (Indanone)~70.2Aromatic (Indanone fused ring)7.50 - 7.80
Aromatic C (Indanone fused ring)124.0 - 138.0
Aromatic C (Phenyl)126.0 - 145.0

UV-Vis Absorption Predictions and Electronic Excitation Analysis

Computational chemistry provides robust methods for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules, offering insights into their electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating the electronic absorption spectra of organic molecules like this compound. mdpi.com

The process involves first obtaining the optimized ground-state geometry of the molecule. Then, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands. sharif.edu These calculations reveal the wavelengths of maximum absorption (λmax) and provide a theoretical UV-Vis spectrum. mdpi.comresearchgate.net Analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize the nature of the excitations (e.g., π→π, n→π). sharif.edu For this compound, key transitions would be expected to involve the carbonyl group and the extensive π-system of the phenyl and indanone rings. The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), is crucial for achieving high accuracy. researchgate.net

Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
~310~0.02HOMO-1 -> LUMOn -> π
~275~0.45HOMO -> LUMOπ -> π
~240~0.60HOMO -> LUMO+1π -> π*

Reaction Pathway and Transition State Analysis

Construction of Potential Energy Surfaces

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. wayne.edu It can be visualized as a landscape with valleys corresponding to stable molecules (reactants and products) and mountain passes representing transition states. wayne.edu For reactions involving this compound, constructing a PES allows for a detailed theoretical exploration of reaction mechanisms. libretexts.org

The PES is generated by performing a series of electronic structure calculations (e.g., using DFT) at various points along a reaction coordinate, which represents the progress of the reaction. researchgate.net For a polyatomic molecule, the PES is a high-dimensional surface (3N-6 dimensions, where N is the number of atoms). researchgate.net By identifying the minimum energy path connecting reactants to products on this surface, chemists can elucidate the step-by-step mechanism of a chemical transformation. researchgate.net Stationary points on the PES, such as minima (stable species) and first-order saddle points (transition states), are located and characterized by analyzing the derivatives of the energy with respect to the nuclear coordinates. researchgate.net

Activation Barrier Determinations

The activation energy barrier (ΔG‡) is the energy difference between the reactants and the transition state on the Potential Energy Surface. It is a critical factor that determines the rate of a chemical reaction. researchgate.net Computational methods are used to locate the exact geometry of the transition state, which corresponds to a saddle point on the PES—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. researchgate.net

Once the structures of the reactants and the transition state have been optimized and their energies calculated, the activation barrier can be determined. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to find these transition states. researchgate.net The calculated activation energy can then be used in conjunction with Transition State Theory, for instance through the Eyring equation, to estimate the reaction rate constant. researchgate.net These theoretical determinations are invaluable for understanding reaction feasibility under different conditions and for designing more efficient synthetic routes. chemrxiv.org

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State+32.5
Products-15.0

Aromaticity Assessment and Electronic Delocalization Studies in Substituted Indanones

Aromaticity is a key concept in chemistry related to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. nih.gov Computational methods provide quantitative descriptors to assess the degree of aromaticity. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity.

Application of Computational Models to Photochemical and Electrochemical Processes

Computational models are essential for understanding the complex processes that occur when molecules like this compound interact with light or electrical potential. dntb.gov.uagithub.io

In photochemistry, computational methods can predict the behavior of the molecule in its electronically excited states. uci.edu Upon absorption of UV light, ketones can undergo various reactions, such as Norrish Type I cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group. ucla.edu Theoretical studies on similar cyclopentanone (B42830) systems have shown that excitation leads to the formation of a triplet biradical intermediate. ucla.edu Computational modeling can map the potential energy surfaces of the excited states to determine the pathways and products of such photochemical reactions, explaining why certain pathways like cyclization or cleavage might be favored. nih.gov

In electrochemistry, computational models can predict the redox properties of this compound. mdpi.commdpi.com By calculating the energies of the neutral molecule and its corresponding radical ions, one can estimate its reduction and oxidation potentials. DFT calculations of HOMO and LUMO energy levels provide insights into the molecule's ability to accept or donate electrons. These models can simulate the molecule's behavior at an electrode-liquid interface, helping to interpret experimental data from techniques like cyclic voltammetry and elucidating the mechanisms of electron transfer reactions. github.io

Synthesis and Characterization of Derivatives of 1,1,3,3 Tetraphenyl 2 Indanone for Advanced Chemical Studies

Modifications of the Phenyl Substituents

The reactivity of the four phenyl groups in 1,1,3,3-tetraphenyl-2-indanone offers a pathway to a diverse range of derivatives. The introduction of various functional groups onto these aromatic rings can significantly alter the electronic and steric properties of the parent molecule. Synthetic methodologies such as electrophilic aromatic substitution allow for the incorporation of nitro, halogen, and acyl groups. For instance, nitration can be achieved using a mixture of nitric and sulfuric acids, with the position of substitution being directed by the existing phenyl rings.

Subsequent reduction of the nitro groups to amines provides a handle for further functionalization, such as the formation of amides or the execution of Sandmeyer reactions to introduce a wider array of substituents. The modification of these phenyl groups is crucial for tuning the molecule's properties for specific applications in materials science or as ligands in coordination chemistry. The steric hindrance imposed by the tetraphenyl setup necessitates carefully optimized reaction conditions to achieve desired conversions.

Stereoselective Synthesis of Chiral Analogues for Chiroptical Studies

The development of chiral derivatives of this compound is of significant interest for applications in asymmetric catalysis and chiroptical materials. The inherent symmetry of the parent compound means that chirality must be introduced through synthetic modification. One approach involves the use of chiral derivatizing agents to resolve racemic mixtures of asymmetrically substituted derivatives.

Asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, can provide direct access to enantiomerically enriched or pure compounds. For example, asymmetric hydrogenation of a desymmetrized precursor could establish a chiral center. The chiroptical properties of these chiral analogues are then investigated using techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) spectroscopy. These studies provide insights into the relationship between the molecular structure and its optical activity, which is essential for the rational design of new chiral materials.

Formation of Fused Ring Systems and Spiro Compounds

The core structure of this compound serves as a versatile scaffold for the construction of more complex molecular architectures, including fused ring systems and spiro compounds. These transformations often involve reactions at the C-1 and C-3 positions or the carbonyl group at C-2.

Spiro[2H-indene-2,3'-[3H]pyrazol]-1(3H)-one Derivatives from 2-Arylmethylidene-1-indanones

While the direct conversion of this compound to spiro[2H-indene-2,3'-[3H]pyrazol]-1(3H)-one derivatives is not extensively documented, the synthesis of similar spiro compounds from related 1-indanones provides a template for potential synthetic routes. The general strategy involves the Knoevenagel condensation of a 1-indanone (B140024) with an aromatic aldehyde to form a 2-arylmethylidene-1-indanone intermediate. This intermediate can then undergo a [3+2] cycloaddition reaction with a dipole, such as a diazoalkane, to furnish the spiro-pyrazoline framework. Subsequent oxidation can lead to the corresponding pyrazole (B372694) derivative. The challenge in applying this to the tetraphenyl scaffold lies in the steric hindrance around the C-2 position, which may impede the initial condensation step.

Synthesis of Bi-indanone Derivatives

Bi-indanone derivatives, also known as bindones, are formed through the self-condensation of two molecules of an indanone precursor. For this compound, this would theoretically involve a base- or acid-catalyzed aldol-type condensation. However, the steric bulk of the four phenyl groups at the alpha positions to the carbonyl group makes such a reaction highly challenging. More commonly, bindone (B167395) derivatives are synthesized from less substituted indanones, such as 1,3-indandione (B147059). The synthesis of a bi-indanone directly from this compound would require overcoming significant steric barriers and has not been widely reported. Alternative strategies might involve the coupling of pre-functionalized tetraphenyl-indanone units. For instance, fluorinated bindones have been synthesized from the corresponding non-fluorinated bindone precursors, indicating that post-synthesis modification of bi-indanone scaffolds is a viable strategy. mdpi.com

Design Principles and Methodologies for Accessing Novel Analogue Structures

The design of novel analogues of this compound is guided by the desired properties of the target molecule. Structure-activity relationship (SAR) studies on related indanone derivatives inform the design process, suggesting which modifications are likely to lead to beneficial outcomes. For example, in the context of designing ligands for biological targets, appending a second ring to a phenyl group or altering the electronic properties of the substituents can modulate binding affinity. nih.gov

Methodologies for accessing these novel structures often rely on modern synthetic organic chemistry techniques. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful tools for introducing new carbon-carbon bonds and elaborating the phenyl substituents. Ring-closing metathesis can be employed to form fused ring systems, and multicomponent reactions offer an efficient means to construct complex molecules in a single step. The choice of synthetic route must consider the steric hindrance and potential for side reactions inherent to the tetraphenyl-indanone core.

Comprehensive Spectroscopic and Computational Analysis of Designed Derivatives

The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic and computational methods.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure of the derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, confirming the elemental composition. Infrared (IR) spectroscopy helps to identify the functional groups present, particularly the carbonyl group of the indanone core. For chiral analogues, chiroptical spectroscopies like CD and VCD are essential for determining the absolute configuration and studying the conformational properties in solution.

Spectroscopic TechniqueInformation Obtained
¹H NMRProton environment, connectivity, stereochemistry
¹³C NMRCarbon framework, functional groups
Mass SpectrometryMolecular weight, elemental composition
IR SpectroscopyPresence of functional groups (e.g., C=O)
Circular DichroismAbsolute configuration, conformational analysis

Computational Analysis: Computational chemistry plays a crucial role in complementing experimental data. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental spectra. nih.gov Molecular modeling and docking studies can provide insights into the potential interactions of the derivatives with biological targets, guiding the design of new bioactive compounds. For chiroptical studies, time-dependent DFT (TD-DFT) can be used to simulate CD spectra, which can be compared with experimental data to assign the absolute configuration of chiral molecules.

Future Research Directions and Unexplored Avenues for 1,1,3,3 Tetraphenyl 2 Indanone Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

While classical syntheses of 1,1,3,3-Tetraphenyl-2-indanone exist, future research should prioritize the development of more efficient and environmentally friendly synthetic methods. Current routes often involve multiple steps and may utilize harsh reagents. Green chemistry principles could be applied to devise novel synthetic pathways. For instance, exploring one-pot syntheses or catalytic methods could significantly improve atom economy and reduce waste. The development of syntheses that avoid hazardous solvents and minimize energy consumption is a key goal for sustainable chemistry.

In-depth Mechanistic Studies of Complex Rearrangements and Transformations

This compound and its derivatives are known to undergo a variety of complex rearrangements and transformations, particularly under photolytic and thermolytic conditions. Future research should focus on detailed mechanistic studies of these reactions. For example, the photoketonization of diazotetraphenylcyclopentadiene to form this compound is a key reaction, but the intricate details of the carbene and biradical intermediates warrant further investigation. Advanced spectroscopic techniques, such as time-resolved spectroscopy, coupled with computational modeling, could provide unprecedented insight into the transition states and reaction pathways of these transformations.

Exploration of Novel Photophysical Properties and Applications in Materials Science

The highly conjugated and sterically crowded structure of this compound suggests that it and its derivatives may possess interesting photophysical properties. Future research should systematically investigate the absorption and emission characteristics of this compound and its analogues. The potential for applications in materials science, such as organic light-emitting diodes (OLEDs), fluorescent sensors, or as components in photochromic materials, remains largely unexplored. The synthesis of polymers incorporating the this compound scaffold could lead to new materials with unique thermal and optical properties.

Advanced Electrochemical Investigations for Synthetic and Fundamental Studies

The electrochemistry of this compound presents another fertile ground for research. Detailed electrochemical studies could elucidate its redox behavior and the stability of its radical ions. This fundamental understanding could pave the way for novel electrosynthetic applications. For example, the electrochemical reduction of this compound could lead to the formation of pinacols or other coupled products with interesting stereochemistry. Furthermore, the use of this ketone as an electrochemical probe or mediator in various chemical processes is an avenue worth exploring.

Integration of State-of-the-Art Experimental and Computational Approaches

To fully unlock the potential of this compound chemistry, a synergistic approach that combines state-of-the-art experimental techniques with high-level computational methods is essential. For instance, the use of advanced NMR techniques, X-ray crystallography, and mass spectrometry can provide detailed structural information, while computational tools such as Density Functional Theory (DFT) can be used to predict molecular properties, reaction mechanisms, and spectroscopic signatures. This integrated approach will be crucial for designing new experiments, interpreting complex data, and guiding the development of novel applications for this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1,3,3-Tetraphenyl-2-indanone, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or condensation reactions using indanone derivatives and aryl Grignard reagents. For example, indanone cores can be functionalized with aryl groups under acidic conditions (e.g., AlCl₃ catalysis). Key intermediates (e.g., trifluoroacetylated indanones) are characterized using ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry to confirm regiochemistry and purity .
  • Example : Sloop et al. (2012) demonstrated fluorinated indanone derivatives synthesized via electrophilic substitution, with structural validation through X-ray crystallography .

Q. How do steric and electronic effects influence the reactivity of this compound in organic transformations?

  • Methodology : The bulky tetraphenyl groups introduce steric hindrance, limiting nucleophilic attack at the carbonyl group. Electronic effects from substituents (e.g., electron-withdrawing groups) can be studied using Hammett plots or computational tools (DFT) to predict reaction sites. Experimental validation involves comparing reaction rates of substituted analogs .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in indanone derivatives?

  • Methodology : 2D NMR (e.g., COSY, NOESY) is essential for assigning stereochemistry and distinguishing between regioisomers. For example, Patel et al. (2012) used NOESY correlations to confirm the spatial arrangement of fused isoxazole-indanone systems . X-ray crystallography is recommended for unambiguous structural determination .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

  • Methodology : Use Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For instance, Qin et al. (2024) employed Process Analytical Technology (PAT) to monitor indanone solubility in real time, finding that particle size reduction and amphiphilic additives (e.g., 1-octanol) improved reaction rates and yields .

Q. How should researchers address discrepancies in biological activity data across studies of indanone-based compounds?

  • Methodology : Conduct meta-analysis to identify variables such as assay protocols (e.g., cell lines, IC₅₀ determination methods). Patel et al. (2012) observed that anti-inflammatory activity in isoxazole-indanone derivatives varied with substituent electronegativity, highlighting the need for standardized in vitro models . Cross-validation using molecular docking (e.g., AutoDock Vina) can reconcile experimental vs. predicted binding affinities .

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

  • Methodology : Fragment-based QSAR modeling and molecular dynamics simulations can correlate structural features (e.g., logP, polar surface area) with activity. For example, Shen et al. (2008) used docking studies to identify acetylcholinesterase inhibitors, emphasizing the role of the indanone core in π-π stacking interactions . Machine learning models trained on PubChem datasets can prioritize synthetic targets .

Q. How can solubility challenges of this compound in aqueous media be mitigated for biological assays?

  • Methodology : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle formulations to enhance dispersion. Qin et al. (2024) demonstrated that 1-octanol improved indanone solubility by wetting hydrophobic surfaces, enabling homogeneous biocatalytic reactions . Dynamic light scattering (DLS) can monitor particle aggregation in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.